4-[3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]butanenitrile
Description
Synthesis Analysis
The synthesis of complex nitriles and related compounds often involves reactions that can lead to a variety of cyclic structures, such as indolizinium and quinolizinium salts, through cyclization-N-dealkylation processes. For instance, compounds reacting with ethyl chloroformate can form such structures, showing the versatility of nitrile compounds in synthesis reactions (Kawano et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of nitrile compounds can reveal interesting features such as the arrangement of carbon atoms and the presence of aromatic moieties, which are crucial for understanding the compound's reactivity and properties. For example, the synthesis and crystal structure analysis of related nitrile compounds provide insights into the spatial arrangement of molecules and their structural stability (Wang Yong-jian, 2010).
Chemical Reactions and Properties
Nitrile compounds can undergo various chemical reactions, including oxidative cyclizations, to form heterocycles containing nitriles. These reactions can yield compounds with significant yields, demonstrating the reactivity of nitriles in forming complex structures (Yılmaz et al., 2005).
Physical Properties Analysis
The physical properties of nitrile-containing compounds, such as their mesomorphic behavior and thermal stability, are influenced by the structural elements present in the molecule. Studies on polysiloxanes with nitrile groups have shown that these compounds can exhibit a rich mesomorphic behavior, which is affected by the rigidity of the mesogens and the flexibility of the spacers (Hsiue & Chen, 1995).
Chemical Properties Analysis
The chemical properties of nitrile compounds are deeply influenced by their molecular structure. For instance, the presence of aromatic rings and heteroatoms can affect the compound's reactivity towards hydrogen abstraction and radical formation. The reactions of nitrile compounds with different reagents can lead to a variety of products, showcasing the diverse reactivity of these compounds (Carloni et al., 1993).
properties
IUPAC Name |
4-(3-hydroxy-2-oxo-3-phenacylindol-1-yl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c21-12-6-7-13-22-17-11-5-4-10-16(17)20(25,19(22)24)14-18(23)15-8-2-1-3-9-15/h1-5,8-11,25H,6-7,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQUPUOOAPHMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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